molecular formula C8H4BrClN2O2 B13690093 8-Bromo-6-chloroquinazoline-2,4-diol

8-Bromo-6-chloroquinazoline-2,4-diol

Cat. No.: B13690093
M. Wt: 275.48 g/mol
InChI Key: YKAKOWPODIXIAX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Bromo-6-chloroquinazoline-2,4-diol can be achieved through various methods. One common approach involves the reaction of 6-chloro-2,4-dihydroxyquinazoline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete bromination. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity .

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloroquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

8-Bromo-6-chloroquinazoline-2,4-diol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

IUPAC Name

8-bromo-6-chloro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H4BrClN2O2/c9-5-2-3(10)1-4-6(5)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14)

InChI Key

YKAKOWPODIXIAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)Cl

Origin of Product

United States

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